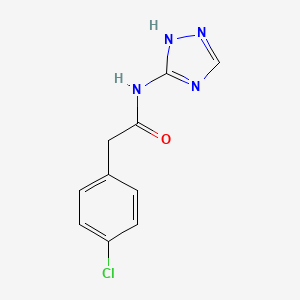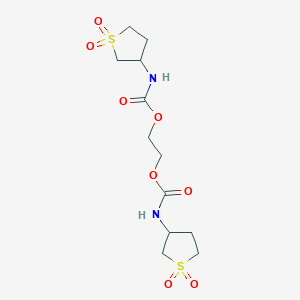
N',N''-(9H-fluorene-2,7-diyldisulfonyl)difuran-2-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-[(7-{[(FURAN-2-YL)FORMOHYDRAZIDO]SULFONYL}-9H-FLUOREN-2-YL)SULFONYL]FURAN-2-CARBOHYDRAZIDE is a complex organic compound that features multiple functional groups, including furan rings, sulfonyl groups, and hydrazido linkages
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(7-{[(FURAN-2-YL)FORMOHYDRAZIDO]SULFONYL}-9H-FLUOREN-2-YL)SULFONYL]FURAN-2-CARBOHYDRAZIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of furan-2-carbohydrazide with sulfonyl chlorides under controlled conditions to form the sulfonyl hydrazide intermediates. These intermediates are then further reacted with fluorenyl derivatives to form the final compound. The reaction conditions often require the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for cost-effectiveness and efficiency. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
N’-[(7-{[(FURAN-2-YL)FORMOHYDRAZIDO]SULFONYL}-9H-FLUOREN-2-YL)SULFONYL]FURAN-2-CARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones.
Reduction: The sulfonyl groups can be reduced to thiols.
Substitution: The hydrazido groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the furan rings may yield furanones, while reduction of the sulfonyl groups may produce thiols.
Wissenschaftliche Forschungsanwendungen
N’-[(7-{[(FURAN-2-YL)FORMOHYDRAZIDO]SULFONYL}-9H-FLUOREN-2-YL)SULFONYL]FURAN-2-CARBOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of N’-[(7-{[(FURAN-2-YL)FORMOHYDRAZIDO]SULFONYL}-9H-FLUOREN-2-YL)SULFONYL]FURAN-2-CARBOHYDRAZIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s multiple functional groups allow it to form specific interactions with these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Furan-2-ylmethanethiol: Contains a furan ring substituted with a sulfanylmethyl group.
N-[(7-{[(1-CARBOXY-2-METHYLPROPYL)AMINO]SULFONYL}-9-OXO-9H-FLUOREN-2-YL)SULFONYL]VALINE: Features a fluorenyl sulfonyl group similar to the target compound.
Eigenschaften
Molekularformel |
C23H18N4O8S2 |
|---|---|
Molekulargewicht |
542.5 g/mol |
IUPAC-Name |
N'-[[7-[(furan-2-carbonylamino)sulfamoyl]-9H-fluoren-2-yl]sulfonyl]furan-2-carbohydrazide |
InChI |
InChI=1S/C23H18N4O8S2/c28-22(20-3-1-9-34-20)24-26-36(30,31)16-5-7-18-14(12-16)11-15-13-17(6-8-19(15)18)37(32,33)27-25-23(29)21-4-2-10-35-21/h1-10,12-13,26-27H,11H2,(H,24,28)(H,25,29) |
InChI-Schlüssel |
OVKQTFLWOGKNBH-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(C=CC(=C2)S(=O)(=O)NNC(=O)C3=CC=CO3)C4=C1C=C(C=C4)S(=O)(=O)NNC(=O)C5=CC=CO5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-chloro-4-methylphenyl)-2-[(3,4-dichlorophenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B11610714.png)
![methyl (2E)-2-({1-[2-(3-methylphenoxy)ethyl]-1H-indol-3-yl}methylidene)hydrazinecarboxylate](/img/structure/B11610717.png)
![1-{1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone](/img/structure/B11610718.png)
![3-(4-methoxyphenyl)-4-methyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one](/img/structure/B11610727.png)
![5-(5-bromo-3-ethoxy-2-hydroxyphenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B11610733.png)
![2-methoxy-4-{(E)-[2-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)hydrazinylidene]methyl}phenyl 4-methoxybenzoate](/img/structure/B11610740.png)
![2-(4-chlorophenyl)-6-(morpholin-4-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11610747.png)
![N-(4-methoxyphenyl)-2-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)acetamide](/img/structure/B11610750.png)
![Ethyl 4-{[4-(pyrrolidin-1-yl)phenyl]amino}benzo[h]quinoline-3-carboxylate](/img/structure/B11610753.png)
![6-imino-2-oxo-N-prop-2-enyl-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11610758.png)
![10-(4-methoxyphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B11610776.png)

![N-ethyl-6-imino-13-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11610784.png)
